molecular formula C7H8O5 B12638668 4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid CAS No. 918827-56-2

4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid

Cat. No.: B12638668
CAS No.: 918827-56-2
M. Wt: 172.13 g/mol
InChI Key: FSGMMLLHQMPDNM-UHFFFAOYSA-N
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Description

4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid is a compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a cyclopentene ring with hydroxyl and carboxylic acid functional groups.

Preparation Methods

The synthesis of 4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid typically involves multiple steps. One common synthetic route starts from commercially available (syn)-tetrahydrophthalic anhydride. . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure the purity and yield of the final product.

Chemical Reactions Analysis

4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its applications in medicinal chemistry. It has been incorporated into potent tetrapeptidic inhibitors of the hepatitis C virus NS3 protease, serving as a new N-acyl-l-hydroxyproline mimic . . Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. In the case of hepatitis C virus NS3 protease inhibitors, the compound acts as a bioisostere, mimicking the structure of N-acyl-l-hydroxyproline. This interaction inhibits the protease activity, thereby preventing the replication of the virus . The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid can be compared with other similar compounds, such as 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of hydroxyl and carboxylic acid groups in this compound makes it particularly valuable for specific applications in medicinal chemistry and bio-based synthesis .

Properties

CAS No.

918827-56-2

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid

InChI

InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h1,3,5,8H,2H2,(H,9,10)(H,11,12)

InChI Key

FSGMMLLHQMPDNM-UHFFFAOYSA-N

Canonical SMILES

C1C(C=C(C1C(=O)O)C(=O)O)O

Origin of Product

United States

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